L-N-(alpha-Phenylethyl)methacrylamide
Description
Methacrylamide (C₄H₇NO) is a versatile monomer used to synthesize polymers with tailored properties, including high strength, thermal stability, and adhesion . Derivatives of methacrylamide are widely employed in biomedical, industrial, and materials science applications due to their customizable side chains. For example, poly(methacrylamide)s containing amino acids or catechol groups exhibit self-assembly, stimuli-responsiveness, and bioadhesion .
Properties
IUPAC Name |
2-methyl-N-[(1S)-1-phenylethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-9(2)12(14)13-10(3)11-7-5-4-6-8-11/h4-8,10H,1H2,2-3H3,(H,13,14)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLWLYFJFFNEMV-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)C(=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Phenethyl-Substituted Methacrylamides
Phenethyl-substituted methacrylamides differ in solubility, polymerization efficiency, and application:
Key Findings :
Hydroxypropyl Methacrylamide (HPMA) Copolymers
HPMA-based copolymers are biocompatible and used extensively in drug delivery:
Comparison with L-N-PEMA :
Pyrimidine- and Amino Acid-Modified Methacrylamides
Key Differences :
- Pyrimidine-modified methacrylamides excel in sensing due to π-π stacking interactions, whereas amino acid-based variants prioritize biocompatibility .
- L-N-PEMA’s chiral phenethyl group could similarly enhance enantioselectivity in sensors or catalysts.
Dopamine Methacrylamide (DMA) Derivatives
DMA derivatives polymerize into adhesives with tunable properties:
| Property | DMA-Based Polymer | Non-Catechol Analog (e.g., HPMA) |
|---|---|---|
| Adhesion Strength (MPa) | 2.5–3.8 | 0.5–1.2 |
| Solubility in Water | Insoluble (requires copolymers) | Highly soluble |
| Thermal Stability (Tₐ, °C) | 220–250 | 150–180 |
Implications for L-N-PEMA :
Tables of Critical Data
Table 2: Biomedical Performance of HPMA Copolymers
| Copolymer | Antibody Induction (Mice) | Drug Loading (%) |
|---|---|---|
| HPMA-Gly-Gly-OH (1%) | Low | 12–15 |
| HPMA-Acap-Phe-OH | Moderate | 18–22 |
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